Lipophilicity (LogP) Comparison: Target Compound vs. Butanamide-Linker Analog
The target compound exhibits a vendor-calculated LogP of −0.613, which is 0.373 log units higher (more lipophilic) than the butanamide analog 2-(ethylamino)-4-(1H-imidazol-1-yl)butanamide (CAS 1343393-70-3, LogP = −0.986), despite both sharing the same molecular formula (C₉H₁₆N₄O) and molecular weight (196.25 g/mol) . This difference arises solely from the positional isomerism of the amide group along the alkyl chain (propanamide vs. butanamide backbone).
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = −0.613 |
| Comparator Or Baseline | 2-(Ethylamino)-4-(1H-imidazol-1-yl)butanamide (CAS 1343393-70-3): LogP = −0.986 |
| Quantified Difference | ΔLogP = +0.373 (target compound is more lipophilic) |
| Conditions | Calculated LogP values reported by the same vendor (Fluorochem) using consistent computational methodology; not experimentally determined |
Why This Matters
A ΔLogP of 0.373 translates to an approximately 2.4-fold difference in predicted octanol-water partition coefficient, which is sufficient to alter retention time in reversed-phase chromatographic purification and may affect membrane permeability predictions in cell-based assays.
